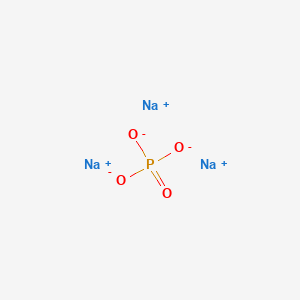

Trisodium phosphate

Description

Properties

CAS No. |

7601-54-9 |

|---|---|

Molecular Formula |

H3NaO4P |

Molecular Weight |

120.985 g/mol |

IUPAC Name |

trisodium;phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

OP(=O)(O)O.[Na] |

Color/Form |

Colorless crystals |

density |

2.54 g/cu cm Relative density (water = 1): 2.5 |

melting_point |

170 °F 1583 °C |

Other CAS No. |

65185-91-3 68130-75-6 7601-54-9 7632-05-5 96337-98-3 |

physical_description |

Other Solid; Liquid; Pellets or Large Crystals; Dry Powder White odourless crystals, granules or crystalline powder Odorless, water soluble, colorless to white crystals; [CAMEO] Colorless to white solid; [ICSC] White odorless powder; [MSDSonline] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictograms |

Irritant |

Related CAS |

65185-91-3 |

shelf_life |

Rapidly absorbs ... water if exposed to moist atmosphere /Dried sodium phosphate/ |

solubility |

Freely soluble in water. Insoluble in ethanol Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/ 14.5 g/100 g water at 25 °C 25.8 g sol in 100 g water at 20 °C Qualitative solubility: soluble in water Solubility in water, g/l at 20 °C: 121 (good) |

Synonyms |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies

Chemical Pathways for Trisodium (B8492382) Phosphate (B84403) Production

The most common industrial method for producing trisodium phosphate is a two-step neutralization process utilizing phosphoric acid (H₃PO₄) and sodium carbonate (Na₂CO₃), followed by sodium hydroxide (B78521) (NaOH). atamanchemicals.comsciencemadness.orgwikipedia.orgatamanchemicals.com The primary raw material for phosphoric acid itself is typically rock phosphate. edta-chelate.com

The chemical pathways involved are as follows:

First Neutralization Step: Phosphoric acid reacts with sodium carbonate to form disodium (B8443419) hydrogen phosphate (Na₂HPO₄), carbon dioxide, and water. atamanchemicals.comsciencemadness.orgwikipedia.orgatamanchemicals.com Equation 1: Na₂CO₃ + H₃PO₄ → Na₂HPO₄ + CO₂ + H₂O wikipedia.org

Second Neutralization Step: The resulting disodium hydrogen phosphate is then reacted with sodium hydroxide to achieve complete neutralization, yielding trisodium phosphate and water. atamanchemicals.comsciencemadness.orgwikipedia.orgatamanchemicals.com Equation 2: Na₂HPO₄ + NaOH → Na₃PO₄ + H₂O wikipedia.org

Alternatively, trisodium phosphate can also be prepared through the direct and complete neutralization of phosphoric acid with sodium hydroxide. atamanchemicals.comatamanchemicals.com This method typically involves subsequent evaporation and crystallization steps to isolate the product. atamanchemicals.com

Table 1: Key Chemical Reactions in Trisodium Phosphate Synthesis

| Step | Reactants | Products | Equation |

| First Neutralization | Sodium Carbonate (Na₂CO₃) + Phosphoric Acid (H₃PO₄) | Disodium Hydrogen Phosphate (Na₂HPO₄) + Carbon Dioxide (CO₂) + Water (H₂O) | Na₂CO₃ + H₃PO₄ → Na₂HPO₄ + CO₂ + H₂O |

| Second Neutralization | Disodium Hydrogen Phosphate (Na₂HPO₄) + Sodium Hydroxide (NaOH) | Trisodium Phosphate (Na₃PO₄) + Water (H₂O) | Na₂HPO₄ + NaOH → Na₃PO₄ + H₂O |

| Alternative Direct Neutralization | Phosphoric Acid (H₃PO₄) + Sodium Hydroxide (NaOH) | Trisodium Phosphate (Na₃PO₄) + Water (H₂O) | H₃PO₄ + 3NaOH → Na₃PO₄ + 3H₂O |

Advanced Synthesis Techniques and Purity Considerations

Advanced synthesis techniques for trisodium phosphate production often focus on enhancing purity, optimizing energy consumption, and minimizing environmental impact. While conventional methods may use wet-process phosphoric acid, which is more economical, high-purity applications, particularly in the food industry, necessitate the use of thermal phosphoric acid due to its superior purity. atamankimya.com

Purity considerations are paramount throughout the manufacturing process. Filtration steps are incorporated to remove solid impurities that may originate from the raw materials, such as iron, aluminum, and calcium present in phosphoric acid and soda ash solutions. sciencemadness.org After the reaction, the trisodium phosphate slurry is typically solidified through granulation or crystallization. edta-chelate.com The crystals are then separated from the mother liquor, dried, and sometimes screened into different mesh sizes. sciencemadness.org Anhydrous forms of TSP can be obtained through dehydration in rotary dryers or by direct spray drying from solutions. atamankimya.com

One notable advanced technique involves the use of wet-process phosphoric acid in conjunction with carbamide (urea) as an intermediate. google.com This method aims to directly produce high-purity trisodium phosphate (≥98%) while offering significant environmental advantages, including reduced energy consumption and the elimination of waste gas, wastewater, and sludge discharge. google.com In this process, the intermediate (CO(NH₂)₂·H₃PO₄) reacts with a metered amount of sodium hydroxide solution. google.com The reaction temperature is controlled, typically between 40°C and 90°C, with stirring for 40 to 120 minutes. google.com After the reaction, the trisodium phosphate slurry is cooled (to ≤50°C), crystallized, and then centrifuged to separate the crystals. google.com The filtrate containing carbamide can be recycled back into the process, contributing to a cleaner production cycle. google.com

Table 2: Typical Purity Standards for Trisodium Phosphate Product (from an advanced wet-process method)

| Parameter | Standard |

| Content | ≥98% google.com |

| Sulfate (as SO₄²⁻) | ≤0.5% google.com |

| Chloride (as Cl⁻) | ≤0.2% google.com |

| Water-insoluble matter | ≤0.1% google.com |

| Methyl orange alkalinity (as Na₂O) | 16-19% google.com |

| Arsenic (as As) | ≤0.003 ppm google.com |

| Fluoride (as F⁻) | ≤0.005% google.com |

| Heavy metals (as Pb) | ≤10 ppm google.com |

The control of the sodium-phosphorus molar ratio during synthesis is also critical, as it can influence the specific hydrate (B1144303) form and properties of the crystallized product. For instance, a molar ratio of approximately 3.25 can yield the dodecahydrate form (Na₃PO₄·12H₂O) with non-caking properties. google.com

Fundamental Chemical Principles and Mechanistic Studies

Acid-Base Equilibria and Buffering Mechanisms of Trisodium (B8492382) Phosphate (B84403) Systems

Trisodium phosphate is a salt derived from phosphoric acid (H₃PO₄), a triprotic acid. In aqueous solutions, trisodium phosphate acts as a strong base due to the hydrolysis of the phosphate ion (PO₄³⁻) annexechem.comvaia.com. When dissolved in water, the phosphate ion readily accepts a proton from water molecules, producing hydrogen phosphate ions (HPO₄²⁻) and releasing hydroxide (B78521) ions (OH⁻), thereby increasing the solution's alkalinity annexechem.comvaia.com. This reaction can be represented as:

PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq) vaia.com

The strong basicity of TSP solutions is evident from their high pH levels, typically around 12 annexechem.com. This property makes TSP effective in neutralizing acids and is beneficial in applications requiring pH adjustment or buffering annexechem.com.

The acid-base equilibria of phosphate systems are governed by the successive dissociation constants (pKa values) of phosphoric acid:

| Species | pKa Value |

| H₃PO₄ (Phosphoric Acid) | 2.15 |

| H₂PO₄⁻ (Dihydrogen Phosphate Ion) | 7.20 |

| HPO₄²⁻ (Hydrogen Phosphate Ion) | 12.33 |

Table 1: pKa values for phosphoric acid dissociation researchgate.net.

These pKa values indicate the pH ranges at which different phosphate species predominate. For instance, at pH 13 or higher, the phosphate ion (PO₄³⁻) is the predominant species, while the dihydrogen phosphate ion (H₂PO₄⁻) is prevalent around pH 4.7, and the hydrogen phosphate ion (HPO₄²⁻) is dominant around pH 9.8 wikipedia.org. The ability of phosphate species to accept or donate protons across a wide pH range contributes to their significant buffering capacity, particularly in alkaline conditions where TSP is highly effective annexechem.com.

Sequestration and Chelation Chemistry of Metal Ions by Phosphate Species

Phosphate ions exhibit a notable capacity for sequestration and chelation of various metal ions in solution. Sequestration involves the binding of metal ions to prevent their precipitation or undesirable reactions, while chelation refers to the formation of stable, ring-like complexes with metal ions. Trisodium phosphate is utilized in water treatment as a water softener, achieving this by precipitating calcium (Ca²⁺) and magnesium (Mg²⁺) ions, which are common causes of water hardness and scaling annexechem.com. The phosphate ions react with these metal cations to form insoluble phosphate compounds, effectively removing them from the solution annexechem.com. For example, calcium acetate, which contains the calcium ion, can bind to dietary phosphate to form insoluble calcium phosphate, which is then excreted atamanchemicals.com.

Phosphoric acid itself is known as a sequestering agent that can bind to various divalent cations, including iron (Fe²⁺), copper (Cu²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) nih.gov. This interaction is crucial in preventing the formation of insoluble precipitates and maintaining metal ions in a soluble, often less reactive, form within aqueous systems. The coordination chemistry involved allows the phosphate species to form stable complexes, thereby mitigating the effects of free metal ions in solution.

Interfacial Phenomena and Surface Interactions

Phosphate ions demonstrate significant adsorption behavior on a variety of substrates, particularly on mineral surfaces such as iron oxides and aluminum oxides mdpi.commdpi.com. The adsorption mechanism is complex and influenced by several factors, including solution pH, ionic strength, and the surface chemistry of the adsorbent researchgate.netmdpi.comconicet.gov.ar.

Under acidic and neutral conditions, phosphate is predominantly adsorbed onto iron oxides through inner-sphere surface complexation, a mechanism where the phosphate ion directly binds to the surface metal atoms by sharing electrons mdpi.commdpi.com. This type of adsorption is generally strong and is largely unaffected by changes in ionic strength mdpi.commdpi.com. For instance, studies show that under acidic conditions (pH < 3.0), electrostatic attraction can enhance phosphate adsorption on positively charged surfaces, while at pH values between 3.0 and 6.0, complexation reactions remain the key factor mdpi.com. However, as alkalinity increases, the increased negative charge on the adsorbent surface can repel negatively charged phosphate ions, leading to reduced adsorption mdpi.com.

The pH of the solution significantly affects phosphate adsorption, with adsorption generally decreasing as pH increases, particularly on minerals like iron and aluminum oxides researchgate.netmdpi.commdpi.com. This trend is partly due to the speciation of phosphate ions, as species with a lower degree of dissociation tend to exhibit stronger adsorption affinity mdpi.com. However, in some cases, such as in soils containing vermiculite (B1170534) under alkaline conditions, phosphate adsorption can be enhanced with increasing pH mdpi.com. Ionic strength typically has a negligible effect on inner-sphere complexation but can influence adsorption in specific scenarios, such as promoting retention in vermiculite-containing samples under alkaline conditions or increasing adsorption on magnetite particles mdpi.comconicet.gov.arrsc.org. The amount of functional groups and the surface electrical properties of the substrate also play a role in the formation of outer-sphere and inner-sphere complexes rsc.org.

Trisodium phosphate is well-known for its role in cleaning and degreasing applications, which is largely attributed to its ability to facilitate saponification and emulsification processes at interfaces annexechem.com. As a strong base, TSP undergoes hydrolysis in water, releasing hydroxide ions (OH⁻) annexechem.comvaia.com. These hydroxide ions are crucial for the saponification of fats and oils. Saponification is the alkaline hydrolysis of triglycerides (fats and oils) to form glycerol (B35011) and fatty acid salts (soaps) vaia.com. The soaps formed are surfactants that can then help in the emulsification process.

Emulsification involves the dispersion of one immiscible liquid within another, forming a stable mixture. In cleaning contexts, TSP's alkalinity helps to break down greasy residues into smaller droplets, which are then surrounded by the newly formed soap molecules or by the phosphate ions themselves. These molecules reduce the interfacial tension between the oil and water phases, preventing the oil droplets from re-coalescing and allowing them to be suspended and washed away in the water vaia.com. This dual action of saponification and emulsification underscores TSP's effectiveness as a cleaning agent.

Role of Phosphate Ions in Complex Solution Chemistry

Phosphate ions play a multifaceted role in complex solution chemistry, influencing various phenomena such as solubility, precipitation, and the speciation of other chemical entities. Their ability to exist in multiple protonation states (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) across different pH ranges makes them highly reactive and adaptable in diverse aqueous environments researchgate.netwikipedia.org.

In natural and industrial water systems, phosphate ions are critical in controlling the solubility of metal ions. For instance, in water softening, the deliberate precipitation of calcium and magnesium phosphates is exploited to remove hardness-causing ions annexechem.com. Conversely, in other contexts, phosphate can act as a sequestering agent to prevent unwanted precipitation of metal hydroxides or carbonates by forming soluble complexes nih.gov.

The speciation of phosphate ions also impacts their interactions with organic matter and other dissolved species. Their polyanionic nature allows them to engage in electrostatic interactions, hydrogen bonding, and ligand exchange reactions with a variety of surfaces and dissolved molecules. This complex interplay contributes to their significant influence on nutrient cycling in environmental systems, as well as their utility in industrial processes like boiler water treatment, where they prevent scale formation by complexing metal ions annexechem.com. Understanding the intricate solution chemistry of phosphate ions is essential for predicting and controlling their behavior in various chemical, biological, and environmental applications.

Applications in Industrial and Technological Systems

Water Treatment Technologies

Water hardness, caused by the presence of dissolved calcium and magnesium salts, is a significant concern in industrial systems like boilers. When heated, these salts can precipitate out of the solution and form hard, insulating scale on heat transfer surfaces. This scaling reduces thermal efficiency and can lead to dangerous overheating and equipment failure. sentry-equip.comchematephosphates.com

Trisodium (B8492382) phosphate (B84403) mitigates water hardness through a precipitation reaction. When introduced into boiler feedwater, it reacts with soluble calcium and magnesium salts. sentry-equip.com This reaction forms insoluble precipitates of calcium phosphate and magnesium phosphate. sentry-equip.comchematephosphates.com

The key reactions are:

10Ca²⁺ + 6PO₄³⁻ + 2OH⁻ → 3Ca₃(PO₄)₂·Ca(OH)₂↓ (Calcium hydroxyapatite)

3Mg²⁺ + 2PO₄³⁻ → Mg₃(PO₄)₂↓ (Magnesium phosphate)

Unlike the hard, crystalline scale formed by calcium carbonate or calcium sulfate, these phosphate precipitates form a soft, non-adherent sludge. chematephosphates.comquora.comwatertechonline.com This sludge remains suspended in the boiler water and can be effectively removed from the system through a routine process known as blowdown. sentry-equip.comquora.com By converting scaling minerals into a manageable sludge, trisodium phosphate prevents their deposition on boiler surfaces, thus maintaining clean heat transfer areas and operational efficiency. sentry-equip.comchematephosphates.com

Corrosion control is another critical function of trisodium phosphate in industrial water systems. Iron, the primary material for boilers and pipes, is susceptible to corrosion, particularly at low or very high pH levels. watertechonline.com Trisodium phosphate helps to establish and maintain moderately alkaline conditions (pH 9.0-11.0), which minimizes the corrosion rate of ferrous alloys. quora.comsentry-equip.comresearchgate.net The compound hydrolyzes in water to produce hydroxide (B78521) ions, thereby increasing the pH and creating a passivating environment. watertechonline.com

Furthermore, trisodium phosphate contributes to the formation of a protective phosphate film on the metal surface, which acts as a barrier against corrosive elements in the water. chematephosphates.comannexechem.com

Research indicates that trisodium phosphate functions as a mixed corrosion inhibitor, meaning it affects both the anodic (metal oxidation) and cathodic (oxygen reduction) reactions of the corrosion process. uniud.itnih.govtandfonline.com

The inhibition mechanism involves the formation of an insoluble precipitate layer on the metal surface. uniud.it At anodic sites, where metal ions (e.g., Fe²⁺) enter the solution, phosphate ions react with them to form a protective layer of iron phosphate. researchgate.net This layer physically blocks the metal surface, stifling further dissolution.

Under-deposit corrosion (UDC) is a severe form of localized corrosion that occurs beneath porous deposits (like magnetite) on boiler tube surfaces. ampp.orgresearchgate.net A process known as "wick boiling" within these deposits can concentrate corrosive contaminants, such as chlorides, leading to a rapid drop in local pH and aggressive metal attack. ampp.orgresearchgate.netsemanticscholar.org

The addition of trisodium phosphate has been shown to be highly effective in mitigating this form of attack. By buffering the pH, it counteracts the acidic conditions created by chloride concentration. ampp.org Research simulating the concentrated environments found during UDC has demonstrated that when the phosphate concentration equals the chloride concentration, the corrosion rate of carbon steel can be dramatically reduced. ampp.orgresearchgate.netqu.edu.qa

Table 1: Effect of Trisodium Phosphate on Corrosion Rate in Simulated UDC Environment

| Condition | Corrosion Rate (mm/year) |

|---|---|

| Without Trisodium Phosphate | >20 |

| With Trisodium Phosphate | <0.1 |

Data derived from studies on carbon steel in hot acid chloride solutions simulating under-deposit environments. ampp.orgresearchgate.netqu.edu.qa

Furthermore, modeling suggests that the presence of trisodium phosphate in the bulk boiler water increases the critical deposit thickness required for UDC to initiate. ampp.orgsemanticscholar.org This provides a significant margin of safety against this destructive failure mechanism.

The corrosion inhibition efficiency of phosphates can be significantly enhanced when used in combination with other inhibitors, a phenomenon known as synergism. A notable example is the combination of phosphate with zinc ions (Zn²⁺).

Studies on formulations containing both phosphate and zinc ions have demonstrated a higher inhibition efficiency than either component used alone. researchgate.net The protective mechanism involves the formation of a more resilient and effective inhibitive film on the metal surface. This film is believed to consist of both ferrous phosphate and zinc hydroxide. researchgate.net The zinc ions precipitate as zinc hydroxide at cathodic sites, further blocking the cathodic reaction and complementing the anodic inhibition provided by the phosphate. This dual-action approach provides more comprehensive corrosion protection for carbon steel in aqueous solutions containing chlorides. researchgate.net

Table 2: Inhibition Efficiency of Phosphate and Zinc Ions

| Inhibitor Formulation | Inhibition Efficiency (%) |

|---|---|

| Di-sodium hydrogen phosphate (DSHP) alone | Moderate |

| Zinc ions (Zn²⁺) alone | Moderate |

| DSHP (150 ppm) + Zn²⁺ (50 ppm) | 97 |

Data from a study on carbon steel in an aqueous solution with 60 ppm Chloride. researchgate.net

Trisodium phosphate is a cornerstone of many internal boiler water treatment programs, particularly for low and medium-pressure boilers. sentry-equip.comresearchgate.net Its primary role is to control the boiler water pH and alkalinity. As a buffering agent, it resists sudden changes in pH that might result from contaminant ingress, such as condenser leakage. sentry-equip.comwatertechnologies.com

In higher-pressure boilers, where precise chemistry control is vital, trisodium phosphate is used in "Coordinated Phosphate/pH Control" programs. researchgate.netwatertechnologies.com This approach aims to maintain the boiler water pH within a specific range while preventing the formation of excessive free caustic (sodium hydroxide), which can cause a form of stress corrosion cracking known as caustic gouging. watertechonline.comwatertechnologies.com By carefully managing the ratio of sodium to phosphate, often by using a blend of trisodium and disodium (B8443419) phosphate, operators can create a buffer system that protects against both acidic and excessively alkaline conditions. watertechonline.comwatertechnologies.com

The objective is to keep the boiler water chemistry in a state where a protective magnetite layer is stable, and the risks of both scale formation and corrosion are minimized. sentry-equip.com

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Trisodium phosphate | Na₃PO₄ |

| Calcium Carbonate | CaCO₃ |

| Calcium Hydroxyapatite | 3Ca₃(PO₄)₂·Ca(OH)₂ |

| Calcium Phosphate | Ca₃(PO₄)₂ |

| Calcium Sulfate | CaSO₄ |

| Carbon | C |

| Chloride | Cl⁻ |

| Di-sodium hydrogen phosphate | Na₂HPO₄ |

| Di-sodium phosphate | Na₂HPO₄ |

| Ferrous phosphate | Fe₃(PO₄)₂ |

| Iron | Fe |

| Iron Phosphate | FePO₄ |

| Magnesium | Mg |

| Magnesium Phosphate | Mg₃(PO₄)₂ |

| Magnetite | Fe₃O₄ |

| Oxygen | O₂ |

| Phosphate | PO₄³⁻ |

| Sodium Hydroxide | NaOH |

| Water | H₂O |

| Zinc | Zn |

Corrosion Inhibition in Aqueous Environments

Surface Chemistry and Cleaning Formulations

Trisodium phosphate is a cornerstone ingredient in numerous industrial and commercial cleaning formulations due to its potent cleaning capabilities. alliancechemical.com Its effectiveness is rooted in its high alkalinity, which facilitates the breakdown of fats, oils, and greases. nbinno.com

Detergency Mechanisms and Residue Removal from Diverse Surfaces

The detergency mechanism of trisodium phosphate is primarily attributed to its ability to saponify fats and oils, converting them into water-soluble compounds that can be easily rinsed away. alliancechemical.com When dissolved in water, TSP creates a basic solution with a pH of approximately 12, which is highly effective at breaking down and emulsifying tough contaminants. wikipedia.orgtrisodium-phosphate.com This alkaline nature allows it to effectively remove a wide range of residues, including grease, grime, soot, and protein-based stains from various surfaces such as metals, concrete, and masonry. alliancechemical.comglobalchemicalresources.com

The cleaning action of trisodium phosphate is further enhanced by its water-softening capabilities. It precipitates calcium and magnesium ions present in hard water, which would otherwise interfere with the cleaning efficiency of surfactants. nbinno.com This ensures that detergents can perform optimally. A mixture of trisodium phosphate with household chlorine bleach is particularly effective for removing mildew. thdstatic.com

Interactive Data Table: Detergency Mechanisms of Trisodium Phosphate

| Mechanism | Description | Target Residues |

| Saponification | The alkaline solution of TSP hydrolyzes fats and oils into glycerol (B35011) and fatty acid salts (soap), which are water-soluble. | Greases, oils, fatty acids |

| Emulsification | Breaks down large grease and oil globules into smaller, more stable droplets that can be suspended in water and washed away. | Oils, greasy films |

| pH Adjustment | The high alkalinity helps to break down acidic soils and enhances the performance of other cleaning agents. | Acidic residues, organic stains |

| Water Softening | Precipitates hard water minerals (calcium and magnesium salts) to prevent them from interfering with cleaning agents. | Mineral deposits, soap scum |

Surface Preparation in Industrial Coatings and Manufacturing Processes

In industrial settings, proper surface preparation is critical to ensure the adhesion and longevity of coatings, paints, and other finishes. kkhardware.com Trisodium phosphate is widely used for cleaning and degreasing surfaces prior to painting or coating. level7chemical.com It effectively removes contaminants such as oils, grease, and dirt that can hinder paint adhesion, leading to a smoother and more durable finish. kkhardware.com

The application of trisodium phosphate not only cleans the surface but also de-glosses and etches it slightly. wikipedia.org This process breaks the gloss of oil-based paints and opens the pores of latex-based paints, creating a more receptive surface for the new coating to bond to. wikipedia.org This is a crucial step in ensuring the quality and durability of the final product in manufacturing processes. In metal treatment, TSP is utilized to remove oils and other contaminants from metal surfaces, which is a critical step for ensuring better adhesion of subsequent coatings. nbinno.com

Material Science and Engineering Applications

The chemical properties of trisodium phosphate also lend themselves to applications in material science and engineering, where it can be integrated into advanced materials or used to modify the properties of existing ones.

Integration into Advanced Materials (e.g., Nanocomposites, 3D Printing Materials)

In the realm of advanced materials, phosphates, including forms of calcium phosphate, are utilized in the fabrication of nanocomposites and 3D-printed structures for biomedical applications. nih.gov While direct large-scale integration of trisodium phosphate into common nanocomposites is not extensively documented, the principles of using phosphate compounds are relevant. For instance, inorganic nanoparticles, including metallic phosphates, are used to enhance the mechanical and thermal stability of polymer matrices. nih.gov

In the field of 3D printing, particularly for bone tissue engineering, materials like tricalcium phosphate are used to create scaffolds for bone regeneration. nih.govnih.govfrontiersin.org While not trisodium phosphate, these applications highlight the role of phosphates in creating biocompatible and functional materials. There is some anecdotal evidence of trisodium phosphate being used as a cleaning agent for 3D printed resin models to remove tacky residues, although its effectiveness compared to standard solvents like isopropyl alcohol is debated. reddit.comreddit.com

Impact on Rheological Properties of Polymeric Systems

The rheology of polymeric systems, which is the study of their flow and deformation, is a critical factor in their processing and final properties. biointerfaceresearch.comnih.gov The addition of fillers and additives can significantly alter the rheological behavior of polymers. While specific research on the widespread use of trisodium phosphate as a primary rheological modifier is limited, the introduction of ionic compounds into polymer solutions can influence their viscosity and flow characteristics. For instance, in polymer flooding for enhanced oil recovery, the presence of ions can affect the viscosity of the polymer solution. mdpi.com The addition of certain water-soluble polymers to phosphate geopolymer resins has been shown to increase the viscosity and modulus of the resin. semanticscholar.org Further research is needed to fully characterize the specific impact of trisodium phosphate on the rheological properties of various polymeric systems.

Environmental Remediation and Resource Management

Trisodium phosphate has applications in environmental remediation, primarily in water treatment processes. Its ability to precipitate heavy metals makes it useful in treating industrial wastewater. cavin-resource.com However, it is important to note that the phosphate content in TSP can contribute to eutrophication if released into natural water bodies, leading to algal blooms that can harm aquatic ecosystems. chemondis.commla.com.aubobvila.com

In controlled industrial environments, trisodium phosphate is used in water treatment to control water hardness and remove scale in boilers. cavin-resource.comchemondis.com The United States Environmental Protection Agency (EPA) has also historically recommended the use of trisodium phosphate for cleaning lead-contaminated dust. epa.gov However, subsequent studies have shown that other cleaners with lower phosphate content can be equally or more effective. epa.gov The use of trisodium phosphate in environmental applications, therefore, requires careful management to balance its benefits with its potential environmental impact.

Carbon Dioxide Capture and Sorption Mechanisms

Trisodium phosphate (TSP) has been identified as a promising low-cost solid sorbent for the capture of carbon dioxide (CO₂) from flue gas mixtures. mdpi.comutwente.nl Research has demonstrated its high CO₂ capture capacity and significant selectivity, making it a viable candidate for post-combustion carbon capture technologies. mdpi.comutwente.nldoaj.org Studies have shown that at ambient temperatures, TSP can achieve a maximum CO₂ capture capacity of 198 mg of CO₂ per gram of TSP. mdpi.comdoaj.orgresearchgate.net Furthermore, its capture efficiency for CO₂ in a flue gas mixture has been reported to be over 90%. mdpi.comdoaj.orgresearchgate.net

The mechanism of CO₂ sorption by trisodium phosphate involves a chemical reaction where TSP interacts with carbon dioxide to form sodium bicarbonate and disodium hydrogen phosphate. mdpi.comresearchgate.net This reaction is a key aspect of its effectiveness as a CO₂ sorbent. The process is also reversible, as preliminary studies have shown that spent TSP can be regenerated, allowing for its reuse over multiple cycles. mdpi.comutwente.nldoaj.org While the CO₂ capture capacity may see a slight decrease after each regeneration cycle, the kinetics of the capture process remain largely unaffected. mdpi.com

Table 1: Carbon Dioxide Capture Performance of Trisodium Phosphate

| Performance Metric | Value |

|---|---|

| Maximum CO₂ Capture Capacity | 198 mg CO₂/g TSP mdpi.comdoaj.orgresearchgate.net |

| CO₂ Capture Efficiency | > 90% mdpi.comdoaj.orgresearchgate.net |

| CO₂ Selectivity over N₂ | ~93% mdpi.com |

| Optimal Capture Temperature | ~30 °C mdpi.com |

Heavy Metal Precipitation and Sludge Immobilization in Wastewater Treatment

Trisodium phosphate is utilized in wastewater treatment processes for the precipitation of heavy metals. purdue.edu This application is crucial for rendering industrial effluent less hazardous. The process involves TSP reacting with heavy metal ions in the solution to form insoluble metal phosphates, which then precipitate out. This chemical precipitation effectively removes dissolved heavy metals from the water. purdue.edu

The resulting solid material, or sludge, containing the precipitated heavy metals can be immobilized, which is a significant advantage in waste management. Studies have investigated the efficacy of trisodium phosphate in creating a non-hazardous sludge by immobilizing these metals. purdue.edu The effectiveness of heavy metal removal can be influenced by factors such as the specific heavy metals present and the source of the phosphate. purdue.edu For instance, research has indicated that in mixed metal solutions, the removal of nickel was enhanced when trisodium phosphate was used. purdue.edu However, for immobilizing zinc in the resulting sludge to render it non-hazardous, other phosphate sources were found to be more effective. purdue.edu The chemical immobilization process can involve mechanisms like precipitation, chelation, adsorption, and ion exchange to reduce the migration of heavy metals. mdpi.com

Chemical Efficacy in Mitigation of Lead-Contaminated Dust from Hard Surfaces

Trisodium phosphate has been widely recommended by government guidelines for the removal of lead-contaminated dust from hard surfaces. nih.govacs.orgresearchgate.net This recommendation is part of strategies to reduce lead exposure, particularly in residential settings. epa.gov The application of TSP-based cleaning solutions is intended to effectively remove lead dust from surfaces like floors and window areas. nih.govacs.org

However, the exclusive efficacy of trisodium phosphate for this purpose has been a subject of further scientific inquiry. nih.govepa.gov Some studies have aimed to determine if low-phosphate or non-phosphate detergents could be equally effective in removing lead-contaminated dust. nih.govacs.orgresearchgate.net Research findings have shown that while TSP is effective, other all-purpose household detergents can also achieve significant removal of lead dust from hard surfaces. nih.govresearchgate.net One study found no conclusive evidence to support the superiority of TSP over general-purpose cleaning detergents for this application. nih.govresearchgate.net Another comparative study indicated that while TSP performed marginally better on floors and window sills, a non-TSP detergent was significantly more effective in cleaning window troughs. acs.org

Food Processing and Preservation Applications (Chemical Functionality Focus)

pH Regulation and Stability in Processed Food Systems

Trisodium phosphate is widely used in the food industry as a pH regulator. polifar.comberganochem.com Its alkaline nature allows it to effectively adjust and maintain the desired pH level in various processed foods. polifar.comchemondis.comfoodadditives.net This function is critical for the stability, texture, and flavor of the final product. polifar.comknowde.com In products like dairy and baked goods, precise pH control is essential for achieving the intended quality. polifar.com By acting as a buffering agent, TSP helps to prevent food from becoming too acidic or too alkaline, which can inhibit spoilage and extend shelf life. healthline.cominnovationsfood.com In cereals, for example, trisodium phosphate is used to reduce acidity, which also contributes to a creamier or more yellow appearance. foodadditives.net

Emulsifying and Texture Modification Roles in Food Matrices

As an emulsifying agent, trisodium phosphate is crucial in food products that require the stable mixture of oil and water. polifar.comberganochem.com It facilitates the even dispersion of these two immiscible liquids, ensuring a smooth and consistent texture in foods such as sauces, dressings, and processed cheese. polifar.cominnovationsfood.com The emulsifying action of TSP helps to prevent the separation of oil and water, thereby maintaining the product's integrity and quality over time. knowde.cominnovationsfood.com

In addition to its role as an emulsifier, trisodium phosphate also functions as a texture modifier. chematephosphates.comtowerweb.net In baked goods, it can act as a leavening agent, helping dough to rise and maintain its form, which results in a lighter and fluffier product. healthline.cominnovationsfood.comtowerweb.net It is also used to improve the texture of meat products. chematephosphates.com

Moisture Retention Mechanisms in Protein-Based Foodstuffs

Trisodium phosphate plays a significant role in enhancing moisture retention in protein-based foods, particularly in processed meats and seafood. polifar.comchemondis.com It is added to products like bacon, sausage, deli meats, and canned tuna to help them retain moisture, which improves their juiciness and tenderness. polifar.comhealthline.cominnovationsfood.com This function is crucial for preventing these products from drying out, thereby extending their shelf life and maintaining a desirable texture. chemondis.comhealthline.com The mechanism behind this is TSP's ability to modify protein structures, which enhances their capacity to hold water. chemondis.com This property is especially beneficial in maintaining the quality of both frozen and cooked meats. polifar.com

Table 2: Functional Applications of Trisodium Phosphate in Food Processing

| Application | Function | Example Food Products |

|---|---|---|

| pH Regulation | Adjusts and stabilizes acidity/alkalinity. polifar.comchemondis.com | Cereals, Dairy Products, Beverages polifar.comchemondis.comfoodadditives.net |

| Emulsification | Stabilizes oil and water mixtures. polifar.comberganochem.com | Processed Cheese, Sauces, Dressings polifar.cominnovationsfood.com |

| Texture Modification | Acts as a leavening agent and improves consistency. chematephosphates.comtowerweb.net | Baked Goods, Meats innovationsfood.comchematephosphates.comtowerweb.net |

| Moisture Retention | Enhances water-holding capacity in proteins. polifar.comchemondis.com | Cured Meats, Poultry, Seafood chemondis.comhealthline.com |

Leavening Agent Functionality in Baked Goods

Trisodium phosphate (TSP) serves multiple functions in the food industry, notably in commercially prepared baked goods where it acts as a leavening agent. healthline.com Its role is to help dough rise and maintain its form, which increases the fluffiness and height of products like cakes, muffins, and bread. healthline.comtheingredientguru.com Beyond leavening, it also functions as an acidity regulator, emulsifier, and thickening agent to improve texture. healthline.commeritagemed.com

The primary mechanism of chemical leavening agents is the controlled release of carbon dioxide gas within a batter or dough. This is typically achieved through an acid-base reaction. asbe.orgfnbnews.com Baking powders, for instance, are composed of a weak alkali (like baking soda) and a weak acid. fnbnews.com The reaction between these components produces the carbon dioxide bubbles that cause the product to rise. fnbnews.com Trisodium phosphate, being an alkaline compound, influences the pH of the dough. chemondis.com This modification helps to stabilize the leavening process, ensuring a consistent and even distribution of the gas bubbles, which results in better volume and a more uniform texture in the final baked good. chemondis.compolifar.com

The functionality of leavening systems can significantly impact the final characteristics of the baked product, including its structure and texture, by influencing the reactions of starch and protein components in the dough. fnbnews.com

Other Specialized Industrial Processes

Applications in Textile Processing and Dyeing Aid Systems

Trisodium phosphate is a key auxiliary chemical in the textile industry, utilized in various stages from preparation to finishing. nbinno.com Its functions include water softening, scouring, and acting as a source of alkalinity in dyeing processes. nbinno.comshreebschemicals.com

In fiber-reactive dyeing, particularly for cotton and its blends, TSP provides the necessary alkalinity. chematephosphates.comicl-phos-spec.com Its use helps to make the dyeing process less sensitive to fluctuations in pH, which can lead to more consistent color uptake and increased production rates. shreebschemicals.comicl-phos-spec.com By maintaining a stable, high pH, it acts as a buffer. icl-phos-spec.com

As a water softener, TSP reacts with soluble calcium and magnesium salts present in hard water. chematephosphates.com This reaction forms insoluble precipitates of calcium phosphate and magnesium phosphate, preventing the formation of scale on machinery and interference with detergents and dyes. chematephosphates.com This is particularly important in cotton scouring, where it improves the capillary effect of the fabric and enhances the efficiency of caustic soda. chematephosphates.com

Additionally, TSP is used in scouring formulations to remove impurities such as natural oils, waxes, and sizing agents from fabrics, ensuring uniform dye penetration. nbinno.comicl-phos-spec.com It is also employed in peroxide bleaching, where it functions as a buffer at high pH levels. icl-phos-spec.com

Table 1: Functions of Trisodium Phosphate in Textile Processing

| Process | Function of Trisodium Phosphate | Benefit |

|---|---|---|

| Fiber-Reactive Dyeing | Provides a stable source of alkalinity; pH buffer. chematephosphates.comicl-phos-spec.com | Makes the process less sensitive to pH changes, leading to more consistent dyeing and higher production rates. shreebschemicals.comicl-phos-spec.com |

| Water Treatment | Acts as a water softener by precipitating calcium and magnesium salts. shreebschemicals.comchematephosphates.com | Prevents scale formation and improves the efficiency of detergents and dyes. chematephosphates.com |

| Scouring | Removes impurities like oils, waxes, and sizing agents. nbinno.comicl-phos-spec.com | Ensures uniform dye penetration and consistent coloration. nbinno.com |

Role in Paper Manufacturing Processes

In the paper manufacturing industry, trisodium phosphate is utilized for several functions that improve process efficiency and final product quality. made-in-china.com It serves as a water softener, retention and drainage aid, strength enhancer, and defoaming agent. food-ingredient.netmade-in-china.com

As a retention and drainage aid, TSP helps to flocculate fine particles, such as fillers and fibers, causing them to be better retained on the paper machine wire. food-ingredient.net This improves the paper's strength and opacity while reducing waste. food-ingredient.net

TSP also contributes to the strength of the paper. By reacting with cellulose fibers, it can form cross-links that increase the paper's tensile strength, burst strength, and tear resistance. food-ingredient.net This makes the paper more durable and suitable for applications like packaging materials. food-ingredient.net

Furthermore, during the papermaking process, air bubbles can form in the paper stock, leading to defects. Trisodium phosphate acts as a defoaming agent, reducing the surface tension of the stock and allowing air bubbles to escape, which results in a smoother paper surface. food-ingredient.net

Contributions to Cement Formulations and Durability

Trisodium phosphate is recognized as an effective retarding agent in cement-based materials. researchgate.net Its primary function is to delay the hydration process of cement. researchgate.netnih.gov This retardation is generally attributed to the precipitation of calcium-based phosphates on the surface of the cement particles. researchgate.net

The interaction of TSP with other components in cement formulations, such as polycarboxylate superplasticizers (PCEs), is complex. While retarders are generally expected to enhance the dispersion of PCEs, studies have shown that TSP can sometimes reduce this dispersion. nih.govcore.ac.uk This is because the phosphate can precipitate with calcium ions in the vicinity of the cement grains, potentially covering the adsorbed PCE layer and reducing its effectiveness. nih.gov

The adsorption behavior of TSP on cement particles is significant; it has a much stronger adsorption capacity compared to PCEs. core.ac.uk The retarding effect is influenced by the formation of this adsorption layer. researchgate.net Research indicates that the retarding effect of phosphates is determined more by the thickness of the phosphate layer formed on the cement particles than by the total amount adsorbed. researchgate.net By controlling the setting time, TSP can be a useful admixture in specific concrete applications where a delay in hardening is required. researchgate.net

Advanced Analytical and Characterization Methodologies for Trisodium Phosphate

Spectroscopic Techniques for Qualitative and Quantitative Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful tools for the analysis of trisodium (B8492382) phosphate (B84403). Different regions of the electromagnetic spectrum are harnessed to probe various aspects of the compound's nature, from its concentration in solution to the vibrational modes of its constituent phosphate ions.

UV/Visible (UV-Vis) absorption spectroscopy is a widely adopted method for the quantitative determination of phosphate concentration in aqueous solutions. mt.comscispace.comslideshare.netbergbuilds.domains The technique operates on the principle that the orthophosphate ion (PO₄³⁻), the form present when trisodium phosphate dissolves in water, can react with specific reagents to form a colored complex. bergbuilds.domains The intensity of this color, which is directly proportional to the phosphate concentration, is then measured by a spectrophotometer.

One of the most common methods is the molybdenum blue method. mt.comscispace.com In an acidic medium, orthophosphates react with ammonium molybdate to form a phosphomolybdate complex. This complex is then reduced by an agent such as ascorbic acid or ferrous sulfate to produce a stable, intensely blue-colored complex known as "molybdenum blue". mt.comslideshare.net The absorbance of this solution is typically measured at a wavelength maximum (λmax) around 740 nm or 889.4 nm, and the concentration is determined by comparing the absorbance to a calibration curve prepared from standard phosphate solutions. scispace.combergbuilds.domains

An alternative colorimetric method involves the reaction of orthophosphates with an acidic solution containing ammonium molybdate and ammonium vanadate. This reaction forms a yellow-colored vanadomolybdophosphoric acid complex, which can be detected spectrophotometrically at a wavelength of approximately 420 nm. s4science.at

Hyperspectral analysis has also emerged as a feasible technique for the rapid determination of trisodium phosphate concentration in water. researching.cn This method involves collecting absorbance data over a wide and continuous range of wavelengths. Studies have shown that by applying chemometric models like partial least squares (PLS) to the spectral data, particularly in the UV range of 200 to 222 nm, a highly accurate and universal model for predicting trisodium phosphate concentration can be established. researching.cn Key characteristic wavelengths for trisodium phosphate in these studies have been identified at approximately 204.66 nm, 214.10 nm, and 218.84 nm. researching.cn

| Method | Reagents | Colored Complex | Typical λmax (nm) | Reference |

|---|---|---|---|---|

| Molybdenum Blue | Ammonium molybdate, Ascorbic acid | Molybdenum blue | ~740 - 890 | scispace.combergbuilds.domains |

| Vanadomolybdate | Ammonium molybdate, Ammonium vanadate | Vanadomolybdophosphoric acid (yellow) | ~420 | s4science.at |

| Hyperspectral Analysis (PLS Model) | None (direct measurement) | N/A | 200 - 222 (characteristic band) | researching.cn |

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for the structural elucidation of trisodium phosphate. This method probes the vibrational modes of the molecule's chemical bonds. When infrared radiation is passed through a sample of TSP, the phosphate ions absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching and bending modes), resulting in a unique spectral fingerprint.

The FTIR spectrum of trisodium phosphate is dominated by the absorption bands of the phosphate (PO₄³⁻) anion. These spectra are used to confirm the identity and purity of the compound and to study its interactions with other substances. For instance, FTIR analysis has been successfully used to confirm the structure of pure and regenerated trisodium phosphate in applications such as carbon dioxide capture. researchgate.net It has also been employed to verify the presence of phosphate groups in products synthesized via reactions involving TSP, such as in saponification processes. scribd.com

The primary vibrational modes of the tetrahedral PO₄³⁻ ion are well-characterized. The positions of these bands can provide information on the hydration state and crystalline environment of the trisodium phosphate sample.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν₃ (P-O asymmetric stretch) | ~1000 - 1100 | Strong, broad absorption characteristic of the P-O bonds. |

| ν₄ (O-P-O asymmetric bend) | ~550 - 650 | Medium to strong absorption related to the bending of the phosphate tetrahedron. |

| ν₁ (P-O symmetric stretch) | ~940 - 980 | Often weak in the IR spectrum for a symmetrical Td ion but can become active. |

| ν₂ (O-P-O symmetric bend) | ~400 - 450 | Weak absorption. |

Powder X-ray Diffraction (PXRD) is an indispensable tool for the analysis of crystalline solids like trisodium phosphate. The technique is based on the principle that X-rays are diffracted by the crystal lattice of a material at specific angles, producing a unique diffraction pattern. This pattern is a function of the arrangement of atoms within the crystal and serves as a fingerprint for a specific crystalline phase.

PXRD is used for several key analyses of trisodium phosphate:

Phase Identification: The diffraction pattern of an unknown sample is compared against a database of known patterns, such as the Joint Committee on Powder Diffraction Standards (JCPDS) database, to confirm its identity. The structure and purity of trisodium phosphate have been confirmed by XRD with reference to JCPDS PDF No: 01-0957. researchgate.net

Purity Assessment: PXRD can readily detect the presence of crystalline impurities, as they will produce their own distinct diffraction peaks in the pattern. researchgate.net

Analysis of Hydrated Forms: Trisodium phosphate exists in various hydrated forms (e.g., anhydrous, monohydrate, dodecahydrate), each possessing a unique crystal structure and, therefore, a different PXRD pattern. nih.govfao.org PXRD allows for the unambiguous identification of the specific hydrate (B1144303) present. researchgate.net

The analysis involves directing a monochromatic X-ray beam at a powdered sample and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram plots intensity versus 2θ, with peaks corresponding to crystallographic planes that satisfy Bragg's Law.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface topography of a material. azooptics.comnih.gov In the context of trisodium phosphate, SEM is employed to analyze its physical form, such as the size, shape, and surface texture of its crystals or granules. azooptics.commdpi.com

In SEM, a focused beam of high-energy electrons is scanned across the surface of the sample. The interaction of the electron beam with the atoms in the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. mdpi.com Secondary electrons are most commonly used for imaging surface morphology, as their yield is highly sensitive to topographical variations. azooptics.com

The analysis provides critical information for quality control and application-specific requirements. For example, the particle size and shape of TSP can influence its dissolution rate, flowability, and handling characteristics. SEM can also be used to observe changes in surface morphology resulting from chemical reactions or processing, such as the formation of precipitates on a surface in the presence of trisodium phosphate. uq.edu.au SEM is often combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis of the sample's surface, confirming the distribution of sodium, phosphorus, and oxygen. mdpi.com

Electrochemical Methods in Corrosion Research

Trisodium phosphate is known to function as a corrosion inhibitor for certain metals, particularly in aqueous environments. Electrochemical methods are paramount in investigating and quantifying the mechanisms of this corrosion protection.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to study the electrochemical interface between a metal and its environment. ijcsi.provlci.bizresearchgate.netcorrozone.com It is widely used to evaluate the performance of corrosion inhibitors, including trisodium phosphate. researchgate.net

The method involves applying a small amplitude alternating potential (or current) signal to the metal sample over a wide range of frequencies and measuring the resulting current (or potential) response. The impedance of the system—its opposition to the flow of alternating current—is then calculated at each frequency.

The data is typically represented in two types of plots:

Nyquist Plot: This plot shows the imaginary part of the impedance versus the real part. For a corroding metal, this often results in a semicircle, the diameter of which is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.

By analyzing these plots and fitting the data to equivalent electrical circuit models, researchers can extract valuable quantitative parameters that describe the corrosion process and the protective properties of the inhibitor film formed by trisodium phosphate. ijcsi.provlci.biz

| Parameter | Symbol | Significance in Corrosion Inhibition |

|---|---|---|

| Solution Resistance | Rs | Resistance of the electrolyte between the working and reference electrodes. |

| Charge Transfer Resistance | Rct | Resistance to the corrosion reaction at the metal-electrolyte interface. Inversely proportional to the corrosion rate. An increase in Rct indicates effective inhibition. |

| Double Layer Capacitance | Cdl | Represents the capacitance of the electrochemical double layer at the interface. A decrease in Cdl can indicate the adsorption of an inhibitor molecule, displacing water. |

| Coating/Film Resistance | Rf | Resistance of the protective film formed by the inhibitor on the metal surface. Higher values signify better barrier protection. |

Potentiodynamic Polarization Studies for Corrosion Rate Determination

Potentiodynamic polarization is an electrochemical technique utilized to evaluate the corrosion rate of a metal and the efficacy of corrosion inhibitors, such as trisodium phosphate (TSP). This method involves changing the potential of a working electrode (the metal sample) at a controlled rate and measuring the resulting current. The data is typically plotted as the logarithm of the current density versus the electrode potential, known as a Tafel plot. antpedia.comtitrations.info

In the context of trisodium phosphate, these studies are crucial for quantifying its role as a corrosion inhibitor. Trisodium phosphate functions by forming a protective film on the metal surface. This film, often composed of iron phosphates, acts as a barrier, impeding the corrosion process. drugfuture.com The phosphate ions can adsorb onto the metal surface, promoting the precipitation of a protective layer that hinders both anodic (metal dissolution) and cathodic (oxygen reduction) reactions. drugfuture.compm.szczecin.pl

The potentiodynamic polarization curve provides key parameters for assessing corrosion. The corrosion potential (Ecorr) is the potential at which the rate of oxidation equals the rate of reduction, and the corrosion current density (icorr) is the current density at this potential. antpedia.com A lower icorr value indicates a lower corrosion rate and thus, better corrosion protection. By comparing the icorr values of a metal in a corrosive environment with and without the addition of trisodium phosphate, the inhibition efficiency (IE%) can be calculated. fao.org

Studies have shown that trisodium phosphate can act as an anodic or a mixed inhibitor. drugfuture.comfao.orgpdx.edu As an anodic inhibitor, it primarily stifles the anodic reaction. As a mixed inhibitor, it affects both the anodic and cathodic processes. The specific behavior can depend on factors such as the concentration of TSP and the presence of other ions in the solution. drugfuture.com For instance, in certain environments, TSP acts as an anodic inhibitor when used alone, but as a mixed inhibitor when combined with zinc ions. pdx.edu

The experimental setup for potentiodynamic polarization studies typically consists of a three-electrode electrochemical cell. pdx.edujmscience.comastm.org This includes a working electrode (the metal specimen, e.g., carbon steel), a reference electrode (such as a saturated calomel electrode - SCE), and a counter or auxiliary electrode (often platinum). pdx.eduastm.org These are immersed in the test solution (e.g., cooling water or a chloride solution) with and without various concentrations of trisodium phosphate. A potentiostat is used to control the potential and measure the current. pdx.edu

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|

| 0 (Blank) | -550 | 150 | 1.74 | - |

| 50 | -525 | 75 | 0.87 | 50.0 |

| 100 | -510 | 45 | 0.52 | 70.0 |

| 200 | -490 | 25 | 0.29 | 83.3 |

Chromatographic Separations and Detection Techniques

Ion-Exchange Chromatography for Phosphate Species Separation

Ion-exchange chromatography (IEC), often referred to as ion chromatography (IC), is a powerful technique for the separation and quantification of various phosphate species that may be present in a sample of trisodium phosphate or in industrial process solutions. Commercial trisodium phosphate may contain impurities or related compounds such as pyrophosphates and other polyphosphates. IEC is capable of separating orthophosphate (the primary anion in trisodium phosphate) from these other condensed phosphate species.

The fundamental principle of IEC is the reversible exchange of ions between the sample and a charged stationary phase (the ion-exchange column). For anion analysis, an anion-exchange column with a positively charged stationary phase is used. When a liquid sample is introduced, the negatively charged phosphate anions are retained on the column.

Separation is achieved by using an eluent, a solution with a specific ionic strength and pH, which is continuously pumped through the column. The eluent competes with the sample anions for the active sites on the stationary phase. Different phosphate species have varying charges and sizes, leading to different strengths of interaction with the stationary phase. For example, the highly charged tripolyphosphate ion will be retained more strongly than the orthophosphate ion. By using a gradient elution, where the concentration of the eluent is gradually increased, the different phosphate species can be selectively eluted from the column and detected.

Commonly used columns for phosphate analysis include the Dionex IonPac™ AS11, AS11-HC, and AS16. These columns offer different capacities and selectivities for polyvalent anions. The choice of eluent is critical for achieving good separation. Potassium hydroxide (B78521) or a sodium carbonate/bicarbonate solution are frequently used as eluents. Modern IC systems often feature an eluent generator that electrolytically produces a high-purity hydroxide eluent, which improves reproducibility and allows for precise gradient control.

After separation, the eluted ions are typically detected using suppressed conductivity detection. This method involves a suppressor device that reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to high sensitivity and allowing for the determination of phosphate species at parts-per-billion (ppb) levels. This makes IC a highly effective method for purity analysis and for determining the distribution of different phosphate species in a sample.

| Phosphate Species | Chemical Formula | Typical Retention Time (minutes) |

|---|---|---|

| Orthophosphate | PO₄³⁻ | 8.5 |

| Pyrophosphate | P₂O₇⁴⁻ | 12.2 |

| Tripolyphosphate | P₃O₁₀⁵⁻ | 15.8 |

| Trimetaphosphate | P₃O₉³⁻ | 14.1 |

Paper Chromatography in Analytical Protocols

Paper chromatography is a classic and relatively simple analytical technique that has been historically used for the separation and qualitative or semi-quantitative analysis of condensed phosphates, including those that might be present as impurities in trisodium phosphate. While more modern techniques like ion chromatography offer higher resolution and sensitivity, paper chromatography can still be a valuable tool for certain applications.

The principle of paper chromatography is based on partition. The stationary phase is typically water adsorbed onto the cellulose fibers of the paper, while the mobile phase is a solvent mixture that moves up the paper by capillary action. A spot of the sample solution is applied to a baseline on the paper, and the edge of the paper is dipped into the mobile phase.

As the solvent front moves up the paper, it passes over the sample spot and carries the different phosphate species along with it at different rates. The separation depends on the differential partitioning of the solutes between the stationary aqueous phase and the mobile organic solvent phase. Species that are more soluble in the mobile phase and have less affinity for the stationary phase will travel further up the paper. This results in the separation of the mixture into a series of spots at different distances from the baseline.

After the development of the chromatogram, the separated phosphate spots are visualized. Since phosphates are colorless, a visualization step is required. This typically involves spraying the paper with a reagent, such as an acidic molybdate solution, followed by a reducing agent. This converts the phosphate in each spot into a colored complex, usually molybdenum blue, making the spots visible.

For quantitative analysis, the individual spots can be cut out from the paper, and the phosphate can be leached out. The leached phosphate is then hydrolyzed to orthophosphate, and its concentration is determined colorimetrically. Alternatively, a densitometer can be used to measure the intensity of the colored spots directly on the paper, which can then be related to the concentration of each phosphate species. This technique allows for the identification and estimation of orthophosphate, pyrophosphate, tripolyphosphate, and other longer-chain polyphosphates. pm.szczecin.plpdx.edu

Gravimetric and Titrimetric Methods for Content Determination

Quimociac Gravimetric Method for Phosphate Quantification

The quimociac gravimetric method is a highly accurate and precise classical analytical technique for the determination of phosphorus content. It is recognized as an official method by organizations such as AOAC INTERNATIONAL for the analysis of fertilizers and can be applied to the assay of trisodium phosphate. astm.org The method relies on the precipitation of phosphate ions as a stable compound with a high molar mass, which can then be accurately weighed.

The core principle of this method is the quantitative precipitation of orthophosphate ions (PO₄³⁻) from an acidic solution as quinolinium phosphomolybdate, (C₉H₇N)₃H₃PO₄·12MoO₃. ksu.edu.sa If the sample contains other forms of phosphate, such as polyphosphates, a preliminary acid hydrolysis step is required to convert them into orthophosphate.

The precipitation is carried out using a specific reagent known as the "quimociac" reagent. This reagent is a solution containing quinoline, sodium molybdate, and citric acid in a nitric acid medium. pm.szczecin.plfao.org The citric acid is added to complex any interfering ions, such as silicate, that might also precipitate with the molybdate.

The procedure involves dissolving a precisely weighed sample of trisodium phosphate in water, followed by acidification. The quimociac reagent is then added to the heated solution, which results in the formation of a dense, yellow precipitate of quinolinium phosphomolybdate. The precipitate is easily filterable, which is a significant advantage over other gravimetric methods that may produce gelatinous precipitates. fao.org

After precipitation, the solid is collected by filtration, typically using a tared fritted-glass crucible, washed with deionized water to remove any soluble impurities, and then dried to a constant weight at a specific temperature, usually around 250 °C. lcms.cz The final weight of the precipitate is then used to calculate the amount of phosphorus (or P₂O₅) in the original sample using a gravimetric factor. The high molecular weight of the quinolinium phosphomolybdate precipitate means that a small amount of phosphorus yields a large amount of precipitate, which enhances the accuracy of the measurement.

| Precipitate | Chemical Formula | Molar Mass (g/mol) | Gravimetric Factor for P₂O₅ | Gravimetric Factor for P |

|---|---|---|---|---|

| Quinolinium Phosphomolybdate | (C₉H₇N)₃H₃PO₄·12MoO₃ | 2212.6 | 0.03207 | 0.01400 |

Potentiometric Titration Techniques for Alkalinity and Purity Assessment

Potentiometric titration is a standard analytical method used to determine the concentration of a substance in a solution. For trisodium phosphate, this technique is particularly useful for assessing its purity and total alkalinity. Trisodium phosphate is the salt of a strong base (sodium hydroxide) and a weak triprotic acid (phosphoric acid). In an aqueous solution, the phosphate ion (PO₄³⁻) acts as a base and can be titrated with a strong acid, such as hydrochloric acid (HCl).

The titration involves monitoring the pH of the trisodium phosphate solution as the titrant (HCl) is added incrementally. A pH meter with a glass electrode is used to measure the pH after each addition of acid. The data of pH versus the volume of titrant added is then plotted to generate a titration curve.

The titration of trisodium phosphate with a strong acid shows two distinct equivalence points on the titration curve. These points correspond to the following neutralization reactions:

PO₄³⁻ + H⁺ → HPO₄²⁻

HPO₄²⁻ + H⁺ → H₂PO₄⁻

The first equivalence point, which occurs at a higher pH, represents the complete conversion of phosphate ions to hydrogen phosphate ions. The second equivalence point, at a lower pH, corresponds to the complete conversion of hydrogen phosphate ions to dihydrogen phosphate ions. The third protonation step to form phosphoric acid is generally not observed as a sharp inflection point in aqueous titrations.

The volume of titrant required to reach each equivalence point is determined from the titration curve, often by analyzing the first or second derivative of the curve. This volume is directly related to the amount of phosphate in the sample. By knowing the concentration of the standard acid titrant, the purity of the trisodium phosphate can be calculated.

Furthermore, this method can also determine the total alkalinity of the sample. Commercial trisodium phosphate can sometimes contain excess alkalinity, such as sodium hydroxide or sodium carbonate. The initial pH of the solution and the shape of the titration curve before the first equivalence point can provide information about the presence of these alkaline impurities. The total volume of acid required to reach a specific endpoint (e.g., the second equivalence point) can be used to calculate the total alkalinity of the sample.

| Titration Step | Dominant Species | Approximate pH |

|---|---|---|

| Start of Titration | PO₄³⁻ | ~12.5 |

| First Equivalence Point | HPO₄²⁻ | ~9.8 |

| Second Equivalence Point | H₂PO₄⁻ | ~4.7 |

Computational and Theoretical Investigations of Trisodium Phosphate Systems

Density Functional Theory (DFT) Studies of Molecular Interactions and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and molecular interactions of trisodium (B8492382) phosphate (B84403) and related systems. DFT calculations provide insights into parameters such as energy gaps, charge distribution, and binding energies, which are critical for understanding chemical reactivity and stability.

For instance, DFT studies have been employed to investigate the interaction of trisodium phosphate with mild steel surfaces, particularly in the context of corrosion inhibition researchgate.net. These studies reveal a very small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for trisodium phosphate, indicating its reactivity and ability to interact with the metal surface researchgate.net. The mechanism of corrosion inhibition by TSP on mild steel has been explained through DFT and chemisorption studies, proving strong adsorption researchgate.net.

Beyond direct TSP molecules, DFT has also been applied to study the electronic properties and stability of sodium salts of 2-aminoterephthalic acid, including trisodium 2-aminoterephthalate (Na₃ATA) scirp.orgscirp.org. These investigations utilized the B3LYP method with the 6-311++G(d,p) basis set to optimize structures and calculate spectroscopic properties scirp.orgscirp.org. Results indicated that Na₃ATA complexes exhibited a higher band gap (ΔEgap) and electronegativity (χeV) compared to disodium (B8443419) 2-aminoterephthalate (Na₂ATA), although Na₂ATA showed higher thermodynamic stability based on binding energy per sodium scirp.orgscirp.org.

A summary of computed properties for trisodium phosphate (anhydrous form) is presented in Table 1.

| Property Name | Value | Unit | Computed By |

|---|---|---|---|

| Molecular Weight | 163.941 | g/mol | PubChem 2.2 (PubChem release 2024.11.20) nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem 2.2 (PubChem release 2024.11.20) nih.gov | |

| Hydrogen Bond Acceptor Count | 4 | PubChem 2.2 (PubChem release 2024.11.20) nih.gov | |

| Rotatable Bond Count | 0 | PubChem 2.2 (PubChem release 2024.11.20) nih.gov | |

| Exact Mass | 163.89849 | Da | PubChem 2.2 (PubChem release 2024.11.20) nih.gov |

| Monoisotopic Mass | 163.89849 | Da | PubChem 2.2 (PubChem release 2024.11.20) nih.gov |

| Topological Polar Surface Area | 77.6 | Ų | PubChem 2.2 (PubChem release 2024.11.20) nih.gov |

Molecular Dynamics Simulations for Adsorption Phenomena and Interfacial Behavior

Molecular Dynamics (MD) simulations are instrumental in studying the dynamic behavior of trisodium phosphate at interfaces and its adsorption phenomena. These simulations provide atomistic and molecular-level insights into how TSP interacts with various surfaces and its surrounding environment.

A notable application of MD simulations involves the investigation of trisodium phosphate as a corrosion inhibitor for mild steel researchgate.net. MD simulations have demonstrated high binding and adsorption energy of TSP for mild steel, supporting experimental findings of its corrosion inhibition efficiency researchgate.net. The studies, combined with DFT, confirmed strong adsorption of TSP on the mild steel surface, contributing to the understanding of the inhibition mechanism researchgate.net.

Furthermore, MD simulations have been used to explore the adsorption behavior of different phosphates, including trisodium phosphate, on cement particles core.ac.ukascelibrary.org. These studies suggest that the retarding effect of phosphates in cement-based materials is primarily determined by the thickness of the phosphate layer formed on the cement particles ascelibrary.org. While both trisodium phosphate and sodium hexametaphosphate can reduce the adsorption capacity of polycarboxylate superplasticizer (PCE) and increase the thickness of the adsorption layer, their differing effects on PCE dispersion are linked to their water/solid interface performance and how they cover the adsorbed PCE layer core.ac.uk.

Molecular dynamics simulations have also been applied to study the adsorption/desorption behavior and conformational changes of proteins on biomaterial surfaces, such as bone morphogenetic protein-7 (BMP-7) on β-tricalcium phosphate surfaces rsc.org. While this specific study focuses on β-tricalcium phosphate, it exemplifies the utility of MD simulations in understanding complex interfacial interactions involving phosphate compounds.

Thermodynamic Modeling of Aqueous Solutions and Phase Equilibria

Thermodynamic modeling plays a crucial role in predicting the behavior of trisodium phosphate in aqueous solutions, including speciation, activity coefficients, and phase equilibria. These models are vital for applications ranging from industrial processes to environmental chemistry.

The Mixed-Solvent Electrolyte (MSE) model is a comprehensive thermodynamic framework that has been applied to trisodium phosphate speciation calculations researchgate.net. This model estimates species activity coefficients (γb) and calculates the excess Gibbs energy from contributions including long-range interactions (Pitzer-Debye-Hückel expression), short-range terms (UNIQUAC model), and middle-range specific ionic interactions researchgate.net. The MSE model has been shown to accurately predict speciation consistent with spectroscopic measurements and reproduce vapor-liquid and liquid-liquid equilibria in complex systems researchgate.net.

Studies have investigated the thermodynamic properties of aqueous solutions of orthophosphate salts, including Na₃PO₄(aq), at 298.15 K nist.gov. Water activity measurements from dilution to saturated solution have been conducted using the hygrometric method, and activity coefficients were evaluated using an ionic-interaction model nist.gov. These investigations also determined the mineral solubility of phosphate salts and evaluated standard molar Gibbs energies of dissolution and formation of solid phases nist.gov.

Research has also focused on phase equilibria in systems containing trisodium phosphate, such as the ternary system trisodium phosphate-sodium carbonate-water acs.org. Additionally, liquid-liquid equilibrium data for aqueous two-phase systems involving trisodium phosphate (Na₃PO₄) and ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([Emim]BF₄) have been determined and correlated using empirical equations acs.org. These studies showed that the salting-out effect of salts followed the order Na₃PO₄ > Na₂SO₃ > NaH₂PO₄, which correlates with the Gibbs free energy of hydration of the ions acs.org.

A thermodynamic model based on the SOLGASMIX code, utilizing the Pitzer method for activity coefficient calculations, has been developed to calculate phase equilibrium in evaporators and tank wastes containing principal chemical species found in Savannah River Site (SRS) simulant solutions, including trisodium phosphate ornl.govosti.gov.

Kinetic Modeling of Chemical Processes Involving Trisodium Phosphate

Kinetic modeling is essential for understanding the rates and mechanisms of chemical processes involving trisodium phosphate, offering insights into reaction pathways and optimization strategies.

One significant application of kinetic modeling for trisodium phosphate is in carbon dioxide (CO₂) capture from flue gas mdpi.com. Studies have reported the application of low-cost trisodium phosphate (TSP) as an effective sorbent for CO₂ capture, demonstrating a high CO₂ capture capacity (up to 198 mg CO₂/g of TSP at ambient temperature) and high selectivity mdpi.com. The sorption mechanism of acidic CO₂ gas in basic TSP is complex, starting at a solid-gas interface and later involving a liquid phase, which can negatively affect reaction kinetics mdpi.com. Kinetic studies have investigated the effect of various experimental parameters, such as gas pressure, on CO₂ uptake kinetics, finding that regeneration of TSP does not significantly affect the reaction kinetics mdpi.com.

Although not directly focused on trisodium phosphate, kinetic models have also been developed to explain the effect of inorganic phosphate (Pi) on the mechanics and energetics of isometric contraction of fast skeletal muscle, illustrating the broader application of kinetic modeling to phosphate-involved biological processes nih.gov.

Environmental Considerations and Sustainability in Trisodium Phosphate Research